molecular formula C9H17N3O B13304175 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine

Cat. No.: B13304175
M. Wt: 183.25 g/mol
InChI Key: QDYZBZDDWQYVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C9H17N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3,5-dimethyl-1-(propan-2-yloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-6(2)13-5-12-8(4)9(10)7(3)11-12/h6H,5,10H2,1-4H3

InChI Key

QDYZBZDDWQYVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COC(C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.